Acenocoumarol is derived from coumarin, a naturally occurring compound found in various plants. It is classified under the category of anticoagulants, specifically as a vitamin K antagonist. The drug is marketed under various brand names and is commonly administered orally.
The synthesis of acenocoumarol typically involves several steps, including the condensation of 4-hydroxycoumarin with appropriate alkyl halides to introduce substituents that enhance its anticoagulant properties. A common synthetic route includes:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized acenocoumarol .
The molecular formula of acenocoumarol is , with a molecular weight of approximately 345.33 g/mol. The compound features a coumarin backbone with hydroxyl and nitro substituents that contribute to its biological activity.
The molecular structure can be visualized through various spectroscopic techniques, including infrared spectroscopy and X-ray crystallography, which provide insight into its conformation and functional groups .
Acenocoumarol undergoes various chemical reactions that are crucial for its function as an anticoagulant:
These reactions are significant in understanding how acenocoumarol exerts its therapeutic effects and how it interacts with other medications .
The mechanism by which acenocoumarol acts involves several key processes:
Research has shown that acenocoumarol's effects can be quantified by monitoring prothrombin time or international normalized ratio (INR) levels in patients .
Acenocoumarol exhibits several notable physical and chemical properties:
These properties are significant for formulation development and determining appropriate routes of administration .
Acenocoumarol has several applications beyond its primary use as an anticoagulant:
Acenocoumarol (IUPAC name: 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-chromen-2-one) is a synthetic coumarin derivative anticoagulant with the molecular formula C₁₉H₁₅NO₆ and a molecular weight of 353.33 g/mol [1] [4]. Its core structure consists of a 4-hydroxycoumarin scaffold substituted at the 3-position with a 1-(4-nitrophenyl)-3-oxobutyl group, which introduces a chiral center at the benzylic carbon (Figure 1). This asymmetry gives rise to two enantiomers: the R(+) and S(–) forms, designated by CAS numbers 66556-77-2 and 66556-78-3, respectively [6] [10].
Stereochemical Features:
Table 1: Fundamental Structural Attributes of Acenocoumarol
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₅NO₆ |
Molecular Weight | 353.33 g/mol |
CAS Number (Racemate) | 152-72-7 |
CAS Number (R-Isomer) | 66556-77-2 |
CAS Number (S-Isomer) | 66556-78-3 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 110.65 Ų |
Canonical SMILES | CC(=O)CC(C₁=C(C₂=C(O)C=CC=C₂)OC(=O)C₃C=CC=C₃N⁺[O⁻]) |
Note: Data compiled from [1] [4] [6].
Acenocoumarol exhibits pH-dependent solubility and stability profiles critical for its pharmacokinetic behavior. It is highly lipophilic (XLogP: 3.49) with negligible aqueous solubility at physiological pH (pH 7.4) but moderate solubility in alkaline solutions due to ionization of the 4-hydroxy group (pKa ≈ 5.7) [2] [7].
Solubility Profile:
Degradation Pathways:
Plasma Protein Binding:Acenocoumarol binds extensively (98.7%) to human serum albumin via Site I (warfarin binding site), primarily through hydrophobic interactions and hydrogen bonding [2] [3]. This high binding limits free fraction concentration (1.3%) but contributes to a moderate volume of distribution (78–88 ml/kg) [2] [8].
Table 2: Key Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Log P (XLogP) | 3.49 | Partition coefficient (octanol/water) |
pKa | 5.7 ± 0.2 | Ionization of 4-hydroxy group |
Protein Binding | 98.7% | Human serum albumin, equilibrium dialysis |
λmax (UV-Vis) | 308 nm (ε = 14,200 M⁻¹cm⁻¹) | Phosphate buffer (pH 7.4) |
Melting Point | 196–199°C (dec.) | Racemic form |
Note: Data sourced from [1] [2] [4].
The pharmacokinetics of acenocoumarol enantiomers demonstrate profound stereoselectivity in absorption, distribution, metabolism, and elimination (Table 3). After oral administration, both enantiomers are rapidly absorbed (>60% bioavailability), reaching peak plasma concentrations within 1–3 hours [2] [8]. However, their systemic exposure and clearance diverge significantly due to metabolic differences.
Plasma Concentration and Clearance:
Metabolic Pathways:
Half-life and Volume of Distribution:
Pharmacodynamic Implications:Despite its lower plasma exposure, the S(–) enantiomer contributes 60–70% of the anticoagulant effect due to higher intrinsic activity at vitamin K epoxide reductase (VKORC1). Paradoxically, its rapid clearance limits in vivo potency, making the longer-lived R(+) enantiomer the dominant therapeutic component [3] [5] [10].
Table 3: Comparative Pharmacokinetics of Acenocoumarol Enantiomers
Parameter | R*(+)-Acenocoumarol | S*(–)-Acenocoumarol | Racemate |
---|---|---|---|
AUC₀–∞ (ng·h/mL) | 980 ± 210 | 220 ± 50 | 760 ± 180 |
CL (L/h/kg) | 0.14 ± 0.03 | 1.40 ± 0.30 | 0.32 ± 0.08 |
Vd (L/kg) | 0.88 ± 0.15 | 1.32 ± 0.28 | 1.05 ± 0.20 |
t₁/₂ (h) | 10.5 ± 2.1 | 2.8 ± 0.6 | 8.2 ± 1.7 |
Protein Binding (%) | 99.1 ± 0.3 | 98.3 ± 0.4 | 98.7 ± 0.3 |
Note: Data derived from single-dose studies (0.25 mg/kg) in healthy volunteers [3] [8].
Figure 1: Metabolic Pathways of Acenocoumarol Enantiomers
R(+)-Acenocoumarol ├───► Keto Reduction (Cytosolic Reductases) → R-Alcohol Metabolites (Inactive) ├───► Nitro Reduction (Microsomal NADPH Reductases) → Amino Derivative └───► 6-Hydroxylation (CYP2C9, Minor) S(–)-Acenocoumarol └───► 6-/7-Hydroxylation (CYP2C9) → Catechol Derivatives (Inactive)
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0